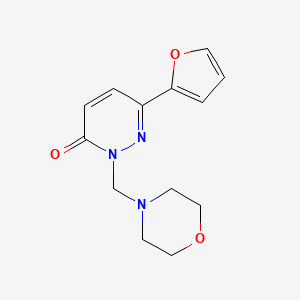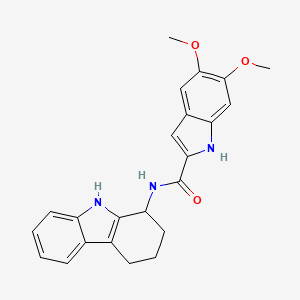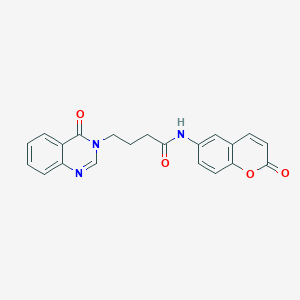
6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a furan ring and a morpholine moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate furan derivatives.
Attachment of the Morpholine Moiety: This step can involve nucleophilic substitution reactions where the morpholine ring is attached to the pyridazinone core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the morpholine moiety or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action for compounds like 6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 6-(furan-2-yl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one
- 6-(thiophen-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one
- 6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This can include differences in reactivity, binding affinity, and overall biological activity.
属性
分子式 |
C13H15N3O3 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC 名称 |
6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C13H15N3O3/c17-13-4-3-11(12-2-1-7-19-12)14-16(13)10-15-5-8-18-9-6-15/h1-4,7H,5-6,8-10H2 |
InChI 键 |
RMYGXVJVDYBZQX-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CN2C(=O)C=CC(=N2)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-bromophenyl)sulfonyl]-L-serine](/img/structure/B11010276.png)
![5-{3-Oxo-3-[4-(propan-2-ylsulfonyl)piperazin-1-yl]propyl}-3-phenylimidazolidine-2,4-dione](/img/structure/B11010280.png)

![1-(3-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010286.png)
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11010290.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11010291.png)

![N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11010304.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B11010322.png)
![(2-Chloro-5-methyl-1,3-thiazol-4-yl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B11010327.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-methyl-2-nitrobenzamide](/img/structure/B11010331.png)
![4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(pyridin-2-yl)butanamide](/img/structure/B11010346.png)

![N-(4-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide](/img/structure/B11010353.png)
